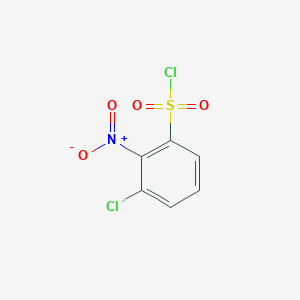
2-(4-Fluorobenzenesulfonamidooxy)acetic acid
Vue d'ensemble
Description
2-(4-Fluorobenzenesulfonamidooxy)acetic acid, also known as 2-FBA, is an organic compound that is widely used in scientific research. It is a member of the class of compounds known as sulfonamidooxyacetic acids and is used for a variety of applications, such as catalyzing reactions, synthesizing new compounds, and studying the mechanism of action of drugs.
Applications De Recherche Scientifique
2-(4-Fluorobenzenesulfonamidooxy)acetic acid is widely used in scientific research due to its unique properties. It can be used as a catalyst in organic reactions, such as the formation of carbon-carbon bonds. In addition, it can be used to synthesize new compounds, such as peptides and peptide-like molecules. Furthermore, it can be used to study the mechanism of action of drugs, as well as to explore the biochemical and physiological effects of various compounds.
Mécanisme D'action
2-(4-Fluorobenzenesulfonamidooxy)acetic acid acts as an inhibitor of enzymes, such as proteases and proteasome complexes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing reactions. This inhibition of enzymatic activity can be used to study the mechanism of action of drugs, as well as to explore the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
2-(4-Fluorobenzenesulfonamidooxy)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases and proteasome complexes, which can lead to the inhibition of protein synthesis and the disruption of cell signaling pathways. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. Furthermore, it has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluorobenzenesulfonamidooxy)acetic acid is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and can be used to catalyze reactions and synthesize new compounds. In addition, it can be used to study the mechanism of action of drugs and explore the biochemical and physiological effects of various compounds. However, it is important to note that 2-(4-Fluorobenzenesulfonamidooxy)acetic acid can be toxic if ingested, and should be handled with care.
Orientations Futures
There are a number of potential future directions for 2-(4-Fluorobenzenesulfonamidooxy)acetic acid research. One potential direction is to explore the potential therapeutic applications of the compound. For example, it could be used to develop new drugs or to increase the efficacy of existing drugs. In addition, 2-(4-Fluorobenzenesulfonamidooxy)acetic acid could be used to study the biochemical and physiological effects of various compounds in more detail, as well as to develop new methods for synthesizing compounds. Finally, it could be used to explore the potential use of 2-(4-Fluorobenzenesulfonamidooxy)acetic acid as an imaging agent or a diagnostic tool.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO5S/c9-6-1-3-7(4-2-6)16(13,14)10-15-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCJJJKCRVCGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222556 | |
| Record name | 2-[[[(4-Fluorophenyl)sulfonyl]amino]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzenesulfonamidooxy)acetic acid | |
CAS RN |
790725-72-3 | |
| Record name | 2-[[[(4-Fluorophenyl)sulfonyl]amino]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790725-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[(4-Fluorophenyl)sulfonyl]amino]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-cyclohexaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B3387085.png)
![2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B3387087.png)
![3-[(4-Methylphenyl)thio]propanohydrazide](/img/structure/B3387096.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3387107.png)


![2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B3387124.png)
![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3387133.png)

